N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the individual heterocyclic components, followed by their sequential coupling.
Preparation of 5-bromothiophene-2-carboxylic acid: This can be achieved through bromination of thiophene-2-carboxylic acid using bromine in the presence of a catalyst.
Formation of 1,2,4-thiadiazole ring: This involves the reaction of thiosemicarbazide with an appropriate acid chloride.
Synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl derivative: This can be synthesized through the cyclization of catechol with ethylene glycol in the presence of an acid catalyst.
Coupling reactions: The final compound is obtained by coupling the prepared heterocyclic intermediates under specific conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiol or amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-chlorothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide
- N-[3-(5-fluorothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide
Uniqueness
The uniqueness of N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of heterocyclic rings, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C18H11BrN4O4S2 |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
N-[3-(5-bromothiophen-2-yl)-1,2,4-thiadiazol-5-yl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H11BrN4O4S2/c19-15-4-3-14(28-15)16-20-18(29-23-16)21-17(24)10-8-12(27-22-10)9-1-2-11-13(7-9)26-6-5-25-11/h1-4,7-8H,5-6H2,(H,20,21,23,24) |
InChI Key |
GOVAIBVTNSCQPG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=NC(=NS4)C5=CC=C(S5)Br |
Origin of Product |
United States |
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